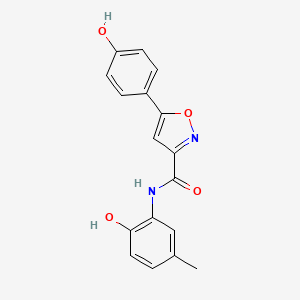
3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate (CPTFP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPTFP is a salt of 3-carboxy-1-propanaminium and 3-chloro-2,2,3,3-tetrafluoropropanoate, which is synthesized through a simple and efficient method.
Aplicaciones Científicas De Investigación
3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate has shown promising results in various scientific research applications. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate has also been used as a pH-sensitive fluorescent probe for intracellular pH measurements. Additionally, 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate has been used as a pH-sensitive drug delivery system.
Mecanismo De Acción
The mechanism of action of 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate is not well understood. However, it is believed that 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate interacts with biomolecules such as proteins and nucleic acids, leading to changes in their conformation and function. 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate's pH sensitivity allows it to be used in intracellular pH measurements and drug delivery systems.
Biochemical and Physiological Effects:
3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate has been shown to have minimal toxicity in vitro. However, more studies are needed to determine its toxicity in vivo. 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate has been shown to be a useful tool in the study of protein and nucleic acid interactions. Additionally, 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate has potential applications in drug delivery systems due to its pH sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate is its ease of synthesis. Additionally, 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate is a pH-sensitive fluorescent probe, which makes it useful in various lab experiments. However, one limitation of 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate is its limited solubility in water, which can affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate. One potential application is the development of 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate-based pH-sensitive drug delivery systems. Additionally, 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate can be further modified to improve its solubility and efficacy in various lab experiments. Further studies are also needed to determine the toxicity of 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate in vivo. Overall, 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate has shown significant potential in various scientific research applications, and further research is needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
The synthesis of 3-carboxy-1-propanaminium 3-chloro-2,2,3,3-tetrafluoropropanoate is a straightforward process that involves the reaction of 3-carboxy-1-propanaminium with 3-chloro-2,2,3,3-tetrafluoropropanoic acid. The reaction is carried out in water at room temperature, and the resulting product is obtained in high yield. The purity of the product can be improved through recrystallization.
Propiedades
IUPAC Name |
4-aminobutanoic acid;3-chloro-2,2,3,3-tetrafluoropropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.C3HClF4O2/c5-3-1-2-4(6)7;4-3(7,8)2(5,6)1(9)10/h1-3,5H2,(H,6,7);(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQVUPDFHJNMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN.C(=O)(C(C(F)(F)Cl)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobutanoic acid;3-chloro-2,2,3,3-tetrafluoropropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5971530.png)
![1-isopropyl-4-(2-propoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5971533.png)
![methyl 4-{4-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinyl}benzoate](/img/structure/B5971543.png)
![N-benzyl-3-{[3-(methoxymethyl)-1-piperidinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5971551.png)
![2-(4-bromophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5971564.png)
![N-benzyl-N-methyl-3-{[(3-phenylpropyl)amino]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5971568.png)

![1-(diethylamino)-3-(5-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5971591.png)
![2-[4-(2,2-dimethylpropyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5971595.png)
![N,N-diethyl-1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-3-pyrrolidinamine](/img/structure/B5971596.png)
![1-(4-fluorophenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B5971598.png)
![1-isopropyl-2-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971601.png)
![3-bromo-5-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5971607.png)
![N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(1H-1,2,4-triazol-1-yl)-2-propanamine](/img/structure/B5971614.png)